2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the triazole-thiol intermediate with an acyl hydrazine.
Final Condensation: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced hydrazides
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their biological activity.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to the active site of enzymes, while the hydrazide moiety could form hydrogen bonds or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the dichlorophenyl group may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C28H27Cl2N5OS |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C28H27Cl2N5OS/c1-18(20-12-15-23(29)24(30)16-20)31-32-25(36)17-37-27-34-33-26(35(27)22-8-6-5-7-9-22)19-10-13-21(14-11-19)28(2,3)4/h5-16H,17H2,1-4H3,(H,32,36)/b31-18+ |
InChI Key |
WJGQGANZUKFLTF-FDAWAROLSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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